molecular formula C7H5N3 B13893685 4-Pyrimidinecarbonitrile, 2-ethenyl-

4-Pyrimidinecarbonitrile, 2-ethenyl-

Cat. No.: B13893685
M. Wt: 131.13 g/mol
InChI Key: KRZWLANEGJCLQN-UHFFFAOYSA-N
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Description

4-Pyrimidinecarbonitrile, 2-ethenyl- is an organic compound with the molecular formula C7H5N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitrile group (-CN) attached to the fourth position of the pyrimidine ring and an ethenyl group (-CH=CH2) at the second position.

Preparation Methods

The synthesis of 4-Pyrimidinecarbonitrile, 2-ethenyl- can be achieved through various methods. One efficient approach involves the condensation reaction of aromatic aldehydes, malononitrile, and guanidine nitrate using a TiO2–SiO2 nanocomposite catalyst under solvent-free conditions . This method is advantageous due to its eco-friendly nature, high yield, and the reusability of the catalyst.

Chemical Reactions Analysis

4-Pyrimidinecarbonitrile, 2-ethenyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group into primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyrimidine derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Pyrimidinecarbonitrile, 2-ethenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarbonitrile, 2-ethenyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Pyrimidinecarbonitrile, 2-ethenyl- can be compared with other similar compounds such as:

    2-Pyrimidinecarbonitrile: This compound has a nitrile group at the second position instead of the fourth.

    4-Pyridinecarbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.

The uniqueness of 4-Pyrimidinecarbonitrile, 2-ethenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

2-ethenylpyrimidine-4-carbonitrile

InChI

InChI=1S/C7H5N3/c1-2-7-9-4-3-6(5-8)10-7/h2-4H,1H2

InChI Key

KRZWLANEGJCLQN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CC(=N1)C#N

Origin of Product

United States

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